Cas no 324540-02-5 (N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide)

N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide is a specialized organic compound featuring a unique combination of functional groups, including a chlorophenyl, ethoxyphenyl carbamoyl, and toluenesulfonyl moiety. This structure confers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both sulfonamide and urea linkages enhances its reactivity, making it suitable for further derivatization. Its well-defined molecular architecture allows for precise modifications, facilitating studies in structure-activity relationships. The compound’s stability under standard conditions ensures reliable handling and storage, while its purity and consistency support reproducible results in experimental applications.
N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide structure
324540-02-5 structure
Product Name:N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide
CAS No:324540-02-5
MF:C23H22ClN3O5S
MW:487.95588350296
CID:5768034
PubChem ID:4150046
Update Time:2025-11-07

N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide Chemical and Physical Properties

Names and Identifiers

    • SR-01000400889
    • 1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]-1-(4-methylphenyl)sulfonylurea
    • N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide
    • Oprea1_188020
    • 324540-02-5
    • SR-01000400889-1
    • N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide
    • F0072-0543
    • AKOS024574397
    • Benzenesulfonamide, N-(4-chlorophenyl)-N-[[[[(4-ethoxyphenyl)amino]carbonyl]amino]carbonyl]-4-methyl-
    • Inchi: 1S/C23H22ClN3O5S/c1-3-32-20-12-8-18(9-13-20)25-22(28)26-23(29)27(19-10-6-17(24)7-11-19)33(30,31)21-14-4-16(2)5-15-21/h4-15H,3H2,1-2H3,(H2,25,26,28,29)
    • InChI Key: BSKBQBHUSDSDCK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N(C(NC(NC1C=CC(=CC=1)OCC)=O)=O)S(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 487.0968697g/mol
  • Monoisotopic Mass: 487.0968697g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 751
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 113Ų

N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide Pricemore >>

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N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide Related Literature

Additional information on N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide

Recent Advances in the Study of N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide (CAS: 324540-02-5)

In recent years, the compound N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide (CAS: 324540-02-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound and ensure its structural integrity. These advancements have facilitated more reliable and reproducible production of the compound, which is critical for further pharmacological evaluations.

Mechanistic studies have revealed that this compound exhibits potent inhibitory effects on specific enzymes involved in inflammatory and proliferative pathways. For instance, it has been shown to selectively target and inhibit key signaling molecules in the NF-κB pathway, which plays a central role in inflammation and cancer progression. These findings suggest that N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide could serve as a valuable lead compound for the development of novel anti-inflammatory and anti-cancer therapies.

In preclinical models, the compound has demonstrated significant efficacy in reducing tumor growth and inflammation with minimal off-target effects. Animal studies have further corroborated its potential, showing improved survival rates and reduced pathological markers in disease models. These results highlight the therapeutic promise of this molecule and underscore the need for further clinical investigations to evaluate its safety and efficacy in humans.

Despite these promising findings, challenges remain in the development of N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous pharmacokinetic and pharmacodynamic studies. Researchers are currently exploring various formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's therapeutic profile.

In conclusion, N-(4-chlorophenyl)-1-{[(4-ethoxyphenyl)carbamoyl]amino}-N-(4-methylbenzenesulfonyl)formamide represents a promising candidate for further development in the pharmaceutical industry. Its unique mechanism of action and demonstrated efficacy in preclinical models make it a compelling subject for ongoing research. Future studies should focus on optimizing its pharmacological properties and advancing it through clinical trials to fully realize its therapeutic potential.

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